5-Ethynylthiazole hydrocloride
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Overview
Description
5-Ethynylthiazole hydrocloride is a chemical compound with the molecular formula C5H4ClNS. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylthiazole hydrocloride typically involves the reaction of thiazole derivatives with ethynylating agents under controlled conditions. One common method includes the use of ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethynylated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques and stored under nitrogen to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynylthiazole hydrocloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products: The major products formed from these reactions include oxidized thiazole derivatives, reduced thiazole compounds, and various substituted thiazole analogs .
Scientific Research Applications
5-Ethynylthiazole hydrocloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving thiazole derivatives.
Medicine: this compound is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals due to its versatile reactivity and stability
Mechanism of Action
The mechanism of action of 5-Ethynylthiazole hydrocloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical processes, leading to antimicrobial or anticancer effects. The ethynyl group in the compound plays a crucial role in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.
Thiazole: The parent compound of 5-Ethynylthiazole hydrocloride, used in various chemical and pharmaceutical applications.
1,3,4-Thiadiazole: Exhibits diverse biological activities, including antimicrobial and anticancer effects
Uniqueness: this compound stands out due to its ethynyl group, which imparts unique reactivity and binding properties. This makes it a valuable compound for the synthesis of novel thiazole derivatives and for exploring new therapeutic applications .
Properties
IUPAC Name |
5-ethynyl-1,3-thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NS.ClH/c1-2-5-3-6-4-7-5;/h1,3-4H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMDEGUGOFFOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=CS1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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